4-CHLORONITROBENZENE-D4
Overview
Description
Benzene-1,2,4,5-d4, 3-chloro-6-nitro- is a deuterated derivative of benzene, where four hydrogen atoms are replaced by deuterium atoms. This compound also contains a chlorine atom and a nitro group attached to the benzene ring. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Mechanism of Action
Biochemical Pathways
4-Chloronitrobenzene-d4 is involved in the degradation pathway of 4-chloronitrobenzene. The genes encoding enzymes involved in the initial reactions during degradation of 4-chloronitrobenzene were characterized from the 4-chloronitrobenzene utilizer Pseudomonas putida ZWL73 . These enzymes catalyze the conversion of 4-chloronitrobenzene to 2-amino-5-chlorophenol, which is the ring-cleavage substrate in the degradation of 4-chloronitrobenzene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of 4-chloronitrobenzene by various advanced oxidation processes demonstrated the order of O3/US/TiO2 > US/O3 > O3/TiO2 > O3 > US/TiO2 > US . The optimal pH and TiO2 dosage were selected to be 9 and 50 mg/L owing to the efficient indirect attack of hydroxyl radicals and less screening effects of TiO2 particles on ultrasonic waves, respectively .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloronitrobenzene-D4 are not fully understood due to the limited available data. It is known that similar compounds, such as 4-chloronitrobenzene, can be degraded by certain bacteria, such as Comamonas sp. strain CNB-1 . This degradation involves a partial reductive pathway, with several enzymes involved in the process .
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds like 4-chloronitrobenzene have been shown to have significant effects on cells. For instance, a study found that soil contaminated with 4-chloronitrobenzene is resistant to microbial degradation due to the electron-withdrawing properties of the nitro and chloro groups in 4-chloronitrobenzene .
Molecular Mechanism
Studies on similar compounds like 4-chloronitrobenzene suggest that they undergo degradation via a partial reductive pathway . This involves several enzymes, including 4-chloronitrobenzene nitroreductase, 1-hydroxylaminobenzene mutase, and 2-aminophenol 1,6-dioxygenase .
Temporal Effects in Laboratory Settings
A study on the degradation of 4-chloronitrobenzene found that the bioremediation of 1 g-4-chloronitrobenzene/kg soil could be completed within 8 days in soil batch reactors .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. A study on the dermal absorption of 2- and 4-chloronitrobenzene in rats found that about 33-40% of the dose of 2-chloronitrobenzene and 51-62% of the dose of 4-chloronitrobenzene was absorbed from the skin within 72 hours .
Metabolic Pathways
Studies on similar compounds like 4-chloronitrobenzene suggest that they are metabolized via a partial reductive pathway .
Transport and Distribution
Related compounds like 4-chloronitrobenzene are known to be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- typically involves multiple steps. One common method is the nitration of Benzene-1,2,4,5-d4, followed by chlorination. The nitration process involves treating Benzene-1,2,4,5-d4 with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom .
Industrial Production Methods
Industrial production of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-d4, 3-chloro-6-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Aromatic Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions can replace the chlorine atom.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Chlorination: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Nucleophilic Substitution: Hydroxide ions or other nucleophiles under basic conditions.
Major Products Formed
Nitration: Introduction of additional nitro groups.
Chlorination: Introduction of additional chlorine atoms.
Nucleophilic Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide, resulting in compounds like Benzene-1,2,4,5-d4, 3-hydroxy-6-nitro-.
Scientific Research Applications
Benzene-1,2,4,5-d4, 3-chloro-6-nitro- is widely used in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of other deuterated compounds and in studies involving isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Used in the production of specialty chemicals and materials with specific isotopic compositions
Comparison with Similar Compounds
Benzene-1,2,4,5-d4, 3-chloro-6-nitro- can be compared with other similar compounds:
Benzene-1,2,4,5-d4, 3-chloro-6-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.
Benzene-1,2,4,5-d4, 3-chloro-6-bromo-: Similar structure but with a bromine atom instead of a nitro group.
Benzene-1,2,4,5-d4, 3-chloro-6-iodo-: Similar structure but with an iodine atom instead of a nitro group.
These comparisons highlight the unique properties of Benzene-1,2,4,5-d4, 3-chloro-6-nitro-, particularly its reactivity and applications in various fields.
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCEKJOLUNIFY-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297209 | |
Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68239-23-6 | |
Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68239-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-nitro(2H4)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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